4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Overview
Description
4-Chloro-2-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.56 g/mol . It is a clear, colorless liquid commonly used in various chemical synthesis processes. This compound is known for its reactivity and is often employed in the production of pharmaceuticals, agrochemicals, and other specialized chemicals .
Preparation Methods
The synthesis of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
4-Chloro-2-(trifluoromethyl)aniline+Phosgene→4-Chloro-2-(trifluoromethyl)phenyl isocyanate+HCl
Industrial production methods often involve the use of continuous flow reactors to enhance safety and efficiency. The reaction conditions typically include temperatures ranging from 0°C to 50°C and the use of inert solvents such as dichloromethane .
Chemical Reactions Analysis
4-Chloro-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-(trifluoromethyl)aniline and carbon dioxide.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as thiols and phenols.
Common reagents used in these reactions include amines, alcohols, thiols, and phenols. The major products formed depend on the specific nucleophile involved in the reaction .
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)phenyl isocyanate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to modify biomolecules, such as proteins and peptides, through isocyanate chemistry.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various chemical synthesis processes to introduce functional groups into target molecules .
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate can be compared with other similar compounds, such as:
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-2-(trifluoromethyl)benzyl isocyanate
- 4-Chloro-2-(trifluoromethyl)phenyl carbamate
These compounds share similar structural features but differ in the position of the substituents or the nature of the functional groups. The unique combination of the chloro and trifluoromethyl groups in this compound imparts distinct reactivity and properties, making it valuable in specific applications .
Properties
IUPAC Name |
4-chloro-1-isocyanato-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPJLJFODHSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369817 | |
Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-69-5 | |
Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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